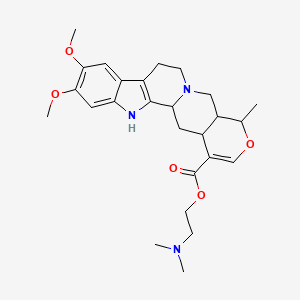
Antipressine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antipressine is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical structure and properties, which make it a valuable subject of study for researchers aiming to develop new therapeutic agents and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antipressine typically involves a series of chemical reactions that require precise conditions to achieve the desired product. One common synthetic route involves the use of metal-catalyzed reactions, which have been shown to be effective in producing antidepressant molecules . These reactions often require specific catalysts, such as transition metals like iron, nickel, and ruthenium, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. Techniques such as solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to isolate and purify the compound from reaction mixtures . These methods ensure that the final product meets the required purity standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Antipressine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions. For instance, metal-catalyzed reactions often require specific conditions to achieve optimal results .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, thereby altering its chemical properties.
Aplicaciones Científicas De Investigación
Antipressine has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows researchers to explore novel catalytic processes and reaction pathways.
Biology: In the field of biology, this compound is studied for its potential therapeutic effects. It has been shown to interact with specific molecular targets, making it a candidate for drug development. Researchers are investigating its effects on various biological pathways to understand its potential as a treatment for mood disorders and other conditions .
Medicine: In medicine, this compound is being explored for its antidepressant properties. Studies have shown that it can modulate neurotransmitter levels in the brain, which may help alleviate symptoms of depression and anxiety . Its unique mechanism of action makes it a promising candidate for developing new antidepressant medications.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.
Mecanismo De Acción
The mechanism of action of Antipressine involves its interaction with specific molecular targets in the brain. It is believed to modulate the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which play a crucial role in regulating mood and behavior . By binding to these targets, this compound can enhance the signaling pathways that are involved in mood regulation, thereby exerting its antidepressant effects.
Comparación Con Compuestos Similares
Antipressine can be compared with other similar compounds, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). While SSRIs primarily target serotonin reuptake, this compound has a broader mechanism of action that involves multiple neurotransmitter systems . This makes it unique in its ability to address a wider range of symptoms associated with mood disorders.
List of Similar Compounds:- Selective serotonin reuptake inhibitors (SSRIs)
- Tricyclic antidepressants (TCAs)
- Monoamine oxidase inhibitors (MAOIs)
- Serotonin-norepinephrine reuptake inhibitors (SNRIs)
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5/c1-15-19-13-29-7-6-16-18-11-23(31-4)24(32-5)12-21(18)27-25(16)22(29)10-17(19)20(14-34-15)26(30)33-9-8-28(2)3/h11-12,14-15,17,19,22,27H,6-10,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMCARMHFZCZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OCCN(C)C)NC5=CC(=C(C=C45)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

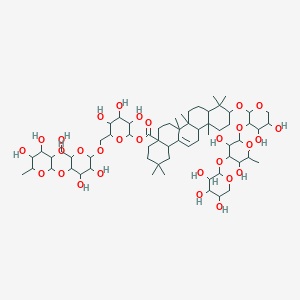

![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12299433.png)
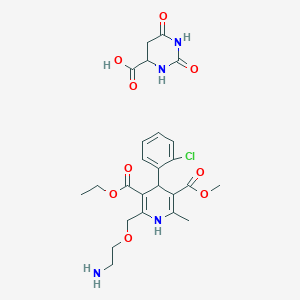
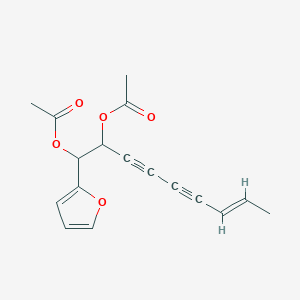


![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)
![3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B12299476.png)

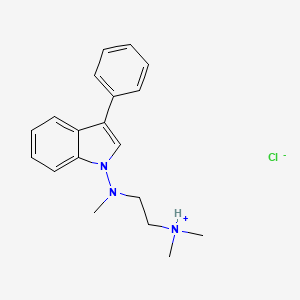
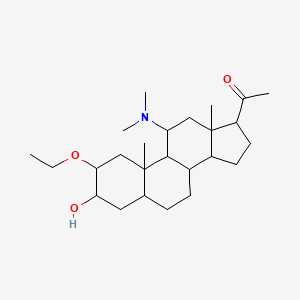
![2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide](/img/structure/B12299499.png)
